4-(3-(Fluoromethyl)azetidin-1-yl)piperidine
Overview
Description
Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “4-(3-(Fluoromethyl)azetidin-1-yl)piperidine” are not detailed in the literature.Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Researchers have designed and synthesized analogues of piperidine, piperazine, and morpholine based on 3-((hetera)cyclobutyl)azetidine. These compounds demonstrate larger size and increased conformational flexibility compared to their parent heterocycles, highlighting their utility as building blocks for lead optimization programs in drug discovery (Feskov et al., 2019).
Synthesis and Reactivity of Azetidines
Azetidines and azetidin-2-ones are stable and versatile in reactions with electrophiles and nucleophiles, leading to the synthesis of various cyclic products such as piperidines and pyrrolidines. These reactions underscore the potential of azetidines as precursors for the synthesis of complex heterocyclic compounds (Singh et al., 2008).
Applications in Heterocyclic Chemistry
The transformation of 2-(haloalkyl)azetidines into 3,4-disubstituted pyrrolidines and piperidines showcases the utility of azetidine derivatives in the stereospecific synthesis of five- and six-membered azaheterocycles. This highlights the role of azetidine derivatives as starting materials for the synthesis of complex heterocyclic structures (Van Brabandt et al., 2006).
Isosteres in Bioactive Compound Design
The exploration of isosteres of piperazine, including azetidine-based motifs, emphasizes the significance of these structures in designing biologically active compounds. These findings indicate the potential of azetidine derivatives in medicinal chemistry and drug design (Meanwell et al., 2022).
Mechanism of Action
The mechanism of action of piperidine derivatives can vary widely depending on their structure and the biological target. For instance, some piperidine derivatives have been found to inhibit the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to an elevation of 2-AG, an endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Properties
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2/c10-5-8-6-12(7-8)9-1-3-11-4-2-9/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWJMZWEQICTMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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